1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

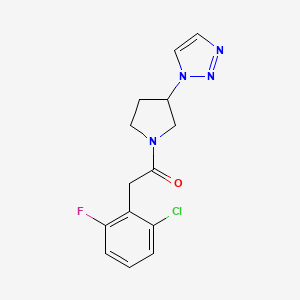

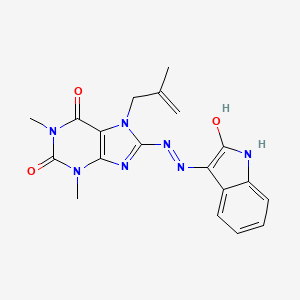

“1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide” is a complex organic compound. It contains two adamantyl groups attached to a benzene ring via amide linkages. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid. The benzene ring is a planar, aromatic structure, and the amide linkages could potentially participate in hydrogen bonding .

Molecular Structure Analysis

The adamantyl groups are bulky and can significantly influence the compound’s overall shape and properties. The benzene ring is planar and aromatic, contributing to the compound’s stability and potentially its reactivity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide linkages and the aromatic benzene ring. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the benzene ring could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky adamantyl groups could influence its solubility, melting point, and boiling point. The amide linkages could participate in hydrogen bonding, influencing its interactions with other molecules .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

The compound’s crystal structure and supramolecular interactions are relevant:

- Crystal Engineering : Understanding the supramolecular environment of crystal structures is essential. Researchers can explore how N1,3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE stacks in crystals and design new materials based on these insights .

Organic Synthesis and Functionalization

Researchers have investigated the reactivity of adamantane derivatives:

- Functionalization Reactions : N1,3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE can undergo various reactions, such as alkylation, acylation, and nucleophilic substitutions. These reactions allow the introduction of diverse functional groups for tailored applications .

Biotechnology and Metabolic Engineering

The compound’s structural features can be harnessed in biotechnological applications:

- Dihydroxyacetone (DHA) Biosynthesis : DHA, a natural ketose, has applications in cosmetics, pharmaceuticals, and food industries. Researchers can explore metabolic pathways involving N1,3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE derivatives for efficient DHA production .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOPPFBNVQLPSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)

![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)

![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)

![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)